3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C₁₂H₁₃BrOS and a molecular weight of 285.20 g/mol . This compound features a cyclopentanone ring substituted with a 4-bromophenylsulfanyl group and a methyl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 4-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The bromophenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to active sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromophenyl)sulfanyl]-2-fluoro-2-methylpropanoic acid: Similar structure but with a fluorine atom and different functional groups.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a triazole ring and a secondary alcohol group.
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a bromophenylsulfanyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for research in various fields.
Properties
Molecular Formula |
C12H13BrOS |
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Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13BrOS/c1-8-11(14)6-7-12(8)15-10-4-2-9(13)3-5-10/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
KXPMNMYSFJKHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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